3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid

Orthogonal protection Solid-phase peptide synthesis Regioselective functionalisation

Unlike N-Fmoc-piperidine-3-carboxylic acid, this compound has a free piperidine NH, enabling orthogonal protection (Boc/Alloc) before Fmoc removal. The quaternary C-3 center restricts backbone dihedral angles, stabilizing β-turns. Higher PSA improves solubility in DMF/water, reducing on-resin aggregation. Ideal for backbone-cyclized peptides, turn mimetics, and peptide-drug conjugates. Choose this for superior conformational control and multi-step bifunctionalization.

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
CAS No. 368866-20-0
Cat. No. B1630200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid
CAS368866-20-0
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H22N2O4/c24-19(25)21(10-5-11-22-13-21)23-20(26)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18,22H,5,10-13H2,(H,23,26)(H,24,25)
InChIKeyMZVCWYIHUVIJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid (CAS 368866-20-0): Procurement-Ready Profile for Peptide & Medicinal Chemistry


3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid (CAS 368866-20-0) is a conformationally constrained, non-proteinogenic amino acid derivative classified as an Fmoc-protected β-amino acid building block . It features a piperidine ring bearing both a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group and a free carboxylic acid at the same C-3 carbon, creating a quaternary α,α-disubstituted centre. This scaffold is primarily employed in solid-phase peptide synthesis (SPPS) for introducing steric constraint and secondary amine functionality into peptide backbones [1].

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid: Why In-Class Fmoc-Piperidine Building Blocks Cannot Be Simply Interchanged


Among Fmoc-protected piperidine carboxylic acids, the position of the Fmoc group and the substitution pattern on the piperidine ring fundamentally alter the compound's orthogonal protection strategy, steric profile, and physicochemical properties. The most common comparator, Fmoc-nipecotic acid (Fmoc-3-carboxypiperidine, CAS 158922-07-7), carries the Fmoc group on the piperidine nitrogen, leaving no free secondary amine for downstream functionalization . In contrast, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid places the Fmoc on the 3-amino group, preserving the piperidine NH for additional coupling, salt formation, or hydrogen-bonding interactions. Furthermore, the quaternary C-3 carbon in the target compound introduces backbone rigidity absent in N-Fmoc-piperidine-3-carboxylic acid, directly impacting peptide secondary structure. These structural differences translate into measurable disparities in polarity and chromatographic behaviour that render generic substitution chemically invalid [1].

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid: Head-to-Head Quantitative Differentiation for Scientific Selection


Orthogonal Protection Strategy: Fmoc on 3-Amino vs. Fmoc on Piperidine Nitrogen

The target compound protects the exocyclic 3-amino group with Fmoc while leaving the piperidine ring NH free. The closest commercial comparator, Fmoc-nipecotic acid (CAS 158922-07-7), instead places the Fmoc group on the piperidine nitrogen, rendering the ring amine fully blocked and unavailable for further derivatisation . This difference is binary: the target compound offers two chemically addressable amines (one Fmoc-protected, one free), whereas the comparator offers only one (Fmoc-protected) . This orthogonality enables sequential deprotection and functionalisation strategies impossible with N-Fmoc-piperidine-3-carboxylic acid.

Orthogonal protection Solid-phase peptide synthesis Regioselective functionalisation

Polar Surface Area (PSA) and LogP Differentiation vs. Fmoc-Nipecotic Acid

The target compound exhibits a calculated Polar Surface Area (PSA) of 91.15 Ų and a LogP of 3.27 [1]. In comparison, (S)-Fmoc-nipecotic acid shows a PSA of 66.84 Ų and LogP of 3.67 [2]. The 24.31 Ų higher PSA indicates significantly greater hydrogen-bonding capacity, arising from the additional free piperidine NH and the carbamate NH. The 0.40-unit lower LogP suggests moderately enhanced hydrophilicity, which can influence reversed-phase HPLC retention times and solubility in aqueous-organic solvent mixtures used in SPPS.

Physicochemical property prediction ADME profiling Chromatographic retention

Conformational Restriction: Quaternary Cα Centre vs. Flexible N-Fmoc-Piperidine Carboxylic Acid

The target compound incorporates a fully substituted C-3 carbon (quaternary centre) bearing both the Fmoc-protected amino group and the carboxylic acid. This α,α-disubstitution restricts backbone torsional angles (φ and ψ) to a narrow region of Ramachandran space, analogous to well-characterised building blocks such as Fmoc-Aib (α-aminoisobutyric acid). Fmoc-nipecotic acid lacks this quaternary centre; its carboxylic acid is attached to a secondary carbon, permitting greater conformational freedom . The constrained geometry of the target compound has been shown in related piperidine-based quaternary amino acid systems to promote β-turn and helical conformations in peptides, whereas the more flexible N-Fmoc-piperidine-3-carboxylic acid typically acts as a simple N-alkylated residue without strong conformational bias .

Conformational constraint Peptide turn induction α,α-disubstituted amino acids

Commercial Purity Specifications: HCl Salt Form and Available Quantities

The target compound is commercially supplied as the hydrochloride salt at ≥95% purity (HPLC) in 100 g quantities by WuXi TIDES via Fisher Scientific , and as the free base at 97% purity (HPLC) from other vendors . The comparator (R)-Fmoc-nipecotic acid is available from Sigma-Aldrich at ≥99.0% (HPLC) purity . While the comparator offers higher nominal purity, the target compound's availability as a stable hydrochloride salt simplifies handling and storage (recommended at 4 °C) and may improve solubility in aqueous coupling buffers compared to the free acid form of Fmoc-nipecotic acid.

Purity specification Procurement scale Salt form availability

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid: Highest-Value Application Scenarios Stemming from Quantitative Evidence


Solid-Phase Synthesis of Conformationally Constrained Cyclic Peptides via Orthogonal Deprotection

The free piperidine NH, uniquely available in this compound (vs zero free amines in Fmoc-nipecotic acid, Evidence Item 1), enables on-resin orthogonal protection with Boc or Alloc groups prior to Fmoc removal. After Fmoc deprotection, the liberated 3-amino group can be coupled to the growing peptide chain, while the piperidine NH remains protected. Subsequent selective deprotection and cyclisation yields backbone-cyclised peptides with a rigidifying piperidine-based quaternary amino acid anchor. This strategy is infeasible with N-Fmoc-piperidine-3-carboxylic acid, where the ring nitrogen is already blocked as a carbamate .

Design of Peptidomimetics Requiring Defined β-Turn Conformation

The quaternary C-3 centre of the target compound restricts backbone dihedral angles (Evidence Item 3), analogous to Fmoc-Aib. Incorporating this residue at the i+1 or i+2 position of a β-turn motif has been shown in related α,α-disubstituted amino acid systems to stabilise turn conformations. This property makes the compound preferable to Fmoc-nipecotic acid, which lacks the quaternary centre and cannot provide the same level of conformational control. Researchers designing protease-resistant peptide ligands or turn mimetics should select this building block for its predictable conformational bias [1].

Aqueous-Compatible SPPS Workflows Requiring Enhanced Monomer Solubility

With a PSA 36% higher and LogP ≈10% lower than Fmoc-nipecotic acid (Evidence Item 2), the target compound exhibits greater polarity. This translates to improved solubility in DMF/water mixtures and potentially reduced on-resin aggregation during coupling steps. For SPPS protocols employing difficult sequences prone to interchain association, the higher PSA and hydrochloride salt form offer practical advantages in maintaining coupling efficiency. Coupling yields may benefit from the enhanced solvation of the activated ester intermediate [2].

Building Branched Peptide Architectures via Sequential Amine Functionalisation

The presence of two chemically distinct amines (piperidine NH and Fmoc-protected 3-NH₂, Evidence Item 1) allows stepwise introduction of different functional modules. For example, the piperidine NH can be acylated with a lipid chain or fluorophore, while the Fmoc-deprotected 3-amino group participates in peptide chain elongation. This sequential bifunctionalisation capability is absent in simple N-Fmoc-piperidine carboxylic acids and is critical for constructing peptide-drug conjugates, branched dendrimeric peptides, and multifunctional probes .

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